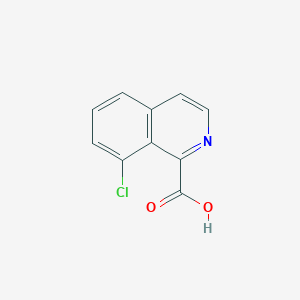

8-Chloroisoquinoline-1-carboxylic acid

Description

Properties

IUPAC Name |

8-chloroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONJBMQEGNIWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of chloro-substituted isoquinoline carboxylic acids typically involves multi-step organic transformations starting from isoquinoline or substituted isoquinoline derivatives. Common approaches include:

- Oxidation of methyl or halomethyl precursors at the 1-position to the corresponding carboxylic acid.

- Halogenation at the 8-position either before or after carboxylation.

- Recrystallization purification to obtain the pure acid derivative.

While direct reports on 8-chloroisoquinoline-1-carboxylic acid are scarce, analogous quinoline carboxylic acids provide a useful model.

Oxidation of Halomethyl Isoquinoline Derivatives

A well-established method for preparing chloroquinoline carboxylic acids involves oxidation of the corresponding 8-halogenomethyl isoquinoline derivatives using nitric acid or other oxidants. This method is known from quinoline chemistry and can be adapted for isoquinolines.

- Starting material: 8-chloromethylisoquinoline or 8-dichloromethylisoquinoline.

- Oxidizing agent: Nitric acid or other strong oxidants.

- Reaction conditions: Controlled temperature to avoid over-oxidation or decomposition.

- Outcome: Conversion of methyl or halomethyl group to carboxylic acid at position 1.

This approach is analogous to the synthesis of 7-chloroquinoline-8-carboxylic acid, where oxidation of 8-methyl or 8-halogenomethyl precursors with nitric acid is documented.

Purification by Recrystallization

Purification of the crude this compound is critical for obtaining a high-purity compound suitable for research or application.

- Solvents: Lower alcohols miscible with water such as methanol, isopropanol, or methyl glycol.

- Procedure: The crude acid is suspended in the solvent with a small amount of base (e.g., sodium hydroxide solution), heated under pressure (e.g., 150 °C at ~3 atm), then slowly cooled to induce crystallization.

- Filtration and washing: Crystallized product is filtered, washed with solvent, and dried.

- Effect: This method removes impurities and water, yielding a purified acid.

Alternative Catalytic Methods for Quinolone Carboxylic Acids

Although directly related to fluoroquinolone derivatives, catalytic methods using nanoporous isopolyoxomolybdate catalysts have been reported for efficient synthesis of quinolone carboxylic acids under mild and green conditions.

- Catalyst: Giant-ball nanoporous isopolyoxomolybdate ({Mo132}).

- Reaction: Condensation of quinolone carboxylic acid derivatives with amines in aqueous or solvent-free conditions.

- Advantages: High yields, short reaction times, easy catalyst recovery.

- Potential adaptation: This catalytic method might be adapted for isoquinoline carboxylic acid derivatives to improve synthesis efficiency and environmental impact.

Summary Table of Preparation Methods

Research Findings and Considerations

- The oxidation method for preparing chloroquinoline carboxylic acids is well-documented and can be adapted to isoquinoline analogues, including this compound.

- Recrystallization in the presence of a small amount of base significantly enhances purity and crystallization efficiency.

- Emerging catalytic methods for quinolone derivatives offer promising routes that could be explored for isoquinoline derivatives to improve reaction conditions and sustainability.

- Specific detailed synthetic protocols for this compound remain limited in publicly available literature, suggesting the need for experimental optimization based on related compounds.

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include aryl- and alkylmagnesium halides, and heteroaryl boronic acids.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed:

Substitution Products: Various substituted isoquinoline derivatives.

Oxidation Products: Oxidized forms of isoquinoline carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

8-Chloroisoquinoline-1-carboxylic acid has been investigated for its antibacterial properties. Research indicates that isoquinoline derivatives exhibit significant antibacterial activity, making them potential candidates for new antibiotic therapies. The compound's mechanism typically involves interaction with specific enzymes or receptors, which can inhibit bacterial growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines, inducing apoptosis and inhibiting critical signaling pathways associated with cell proliferation. For instance, studies have shown IC50 values of approximately 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells .

Organic Synthesis

Building Block in Synthesis

As a versatile building block, this compound plays a crucial role in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the development of new compounds with enhanced biological activities .

Decarboxylative Coupling Reactions

The compound has been utilized in radical coupling reactions, particularly in the synthesis of ketones from carboxylic acids. This method allows for the coupling of drug molecules and has been applied to synthesize new entities with potential therapeutic effects .

Industrial Applications

Chemical Production

In industrial settings, this compound is used to produce various chemicals and materials. Its synthesis often involves chlorination processes optimized for large-scale production to ensure high purity and yield .

Pharmaceutical Development

The compound's structural features make it a candidate for drug discovery programs aimed at developing new therapeutic agents targeting bacterial infections and cancer .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| A549 | 12.5 | Inhibition of PI3K/Akt pathway |

| HeLa | 18.0 | Cell cycle arrest at G2/M phase |

This table summarizes the anticancer activity observed in different cell lines, highlighting the compound's selective action based on cellular context.

Mechanism of Action

The mechanism of action of 8-Chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 7507-44-0)

- Structure: A quinoline derivative with a chlorine atom at position 8, an ethyl group at position 1, and a ketone-oxygen (4-oxo) in the dihydroquinoline ring.

- Molecular Formula: C₁₂H₁₀ClNO₃.

- Key Features: The ethyl and oxo groups may enhance lipophilicity and influence binding affinity in medicinal chemistry contexts.

1-Chloro-8-methylisoquinoline (CAS 174873-81-5)

- Structure: An isoquinoline derivative with chlorine at position 1 and a methyl group at position 6.

- Molecular Formula : C₁₀H₈ClN.

8-Chloronaphthalene-1-carboxylic Acid (CAS 4537-00-2)

- Structure : A naphthalene ring substituted with chlorine at position 8 and a carboxylic acid at position 1.

- Molecular Formula : C₁₁H₇ClO₂.

- Key Features: The absence of a nitrogen-containing heterocycle distinguishes it from isoquinoline derivatives.

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 682352-75-6)

- Structure: A dihydroquinoline derivative with chlorine (position 5), methoxy (position 8), methyl (position 1), and oxo (position 4) groups.

- Molecular Formula: C₁₂H₁₀ClNO₄.

- Key Features: Methoxy and methyl substituents may modulate solubility and metabolic stability. Parchem Chemicals lists this compound under the synonym SB71806 but lacks performance data .

Comparative Data Table

Research and Application Insights

- Structural Influence on Reactivity: The presence of electron-withdrawing groups (e.g., Cl, COOH) in this compound and analogs may enhance electrophilic substitution reactions.

- Synthesis Challenges: The discontinued status of this compound suggests synthetic or stability issues, whereas other compounds remain accessible for research .

Biological Activity

8-Chloroisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a chlorine atom at the 8-position of the isoquinoline ring and a carboxylic acid functional group. This structural configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4–16 |

| Escherichia coli | 10–30 |

| Klebsiella pneumonia | 25 |

These findings suggest its potential as a lead compound for developing new antibiotics, particularly against drug-resistant strains .

Anticancer Activity

The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including melanoma and breast cancer cells. For instance:

- Cell Line: A375P (human melanoma)

- IC50 Values: Ranged from 5 to 19 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in cell signaling pathways, affecting cell proliferation and survival. This includes the modulation of kinases that play critical roles in cancer cell growth.

- Receptor Interaction: It is believed to bind to various receptors, altering their activity and leading to therapeutic effects .

Study on Antiproliferative Effects

A study conducted on the antiproliferative effects of this compound against melanoma cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized the MTT assay to measure cell proliferation, demonstrating an effective reduction in tumor growth at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

To understand its uniqueness, a comparative analysis with structurally similar compounds was performed:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-8-chloroisoquinoline-1-carboxylic acid | Contains bromine; similar structure | Moderate antibacterial activity |

| 8-Hydroxyquinoline | Lacks carboxyl group; broader spectrum | Strong antimicrobial properties |

This comparison highlights the distinctive biological profile of this compound, particularly its enhanced potency against certain pathogens and cancer cells .

Q & A

Q. What controls are essential when assessing this compound’s stability under photolytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.